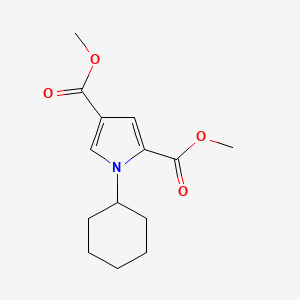
Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C14H19NO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate typically involves the reaction of cyclohexylamine with dimethyl acetylenedicarboxylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the pyrrole ring. The reaction conditions may include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is typically purified through recrystallization or chromatography to achieve the desired purity levels required for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with carbonyl or carboxyl groups, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the pyrrole ring .
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Wirkmechanismus
The mechanism of action of Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Used in the production of pigments and dyes.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: A key starting material for the synthesis of novel analogues of natural alkaloids.
Uniqueness
Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl group and pyrrole ring make it a versatile compound for various synthetic and research applications. Compared to similar compounds, it offers unique reactivity and potential for modification, making it valuable in the development of new materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
919989-53-0 |
|---|---|
Molekularformel |
C14H19NO4 |
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
dimethyl 1-cyclohexylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C14H19NO4/c1-18-13(16)10-8-12(14(17)19-2)15(9-10)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
RMDWQANWOHXZER-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CN1C2CCCCC2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12622920.png)
![1,1'-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12622934.png)
![4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol](/img/structure/B12622940.png)

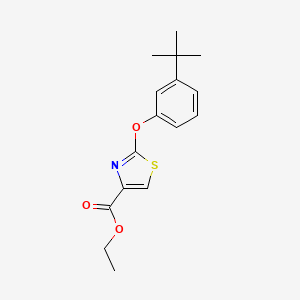
![(Z)-2-(1H-benzimidazol-2-yl)-3-[3-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B12622954.png)
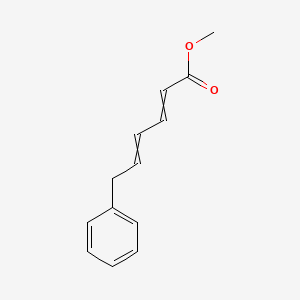
![N-[(2S)-1-(cyclooctylamino)-3-methyl-1-oxobutan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12622966.png)
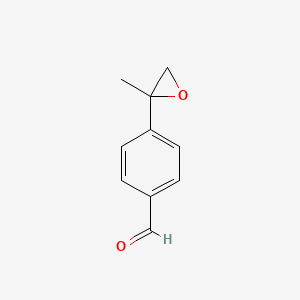
![2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene](/img/structure/B12622988.png)
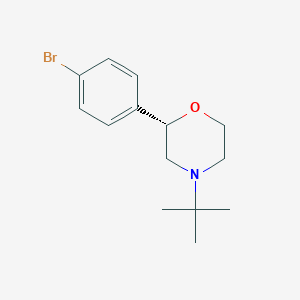
![5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12622994.png)
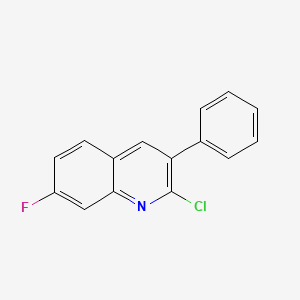
![4-Quinolinamine,7-chloro-N-[(3-chlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B12622996.png)
